molecular formula C12H13BrN2O2 B12978000 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol

Cat. No.: B12978000
M. Wt: 297.15 g/mol
InChI Key: LVAMPQFPIRKWQS-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol is a chemical compound with the molecular formula C11H12BrN3O It is a brominated indazole derivative, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol typically involves the bromination of an indazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the indazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of the indazole core, bromination, and subsequent functionalization with the tetrahydro-2H-pyran-2-yl group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-2-amine

Uniqueness

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol is unique due to its specific combination of the indazole core with the tetrahydro-2H-pyran-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-9-5-8-7-14-15(10(8)6-11(9)16)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMPQFPIRKWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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